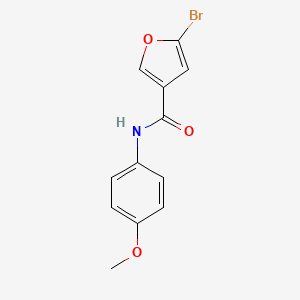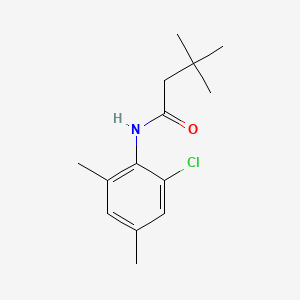
N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide, also known as Clenbuterol, is a beta-2 adrenergic receptor agonist that is commonly used in scientific research. It is a sympathomimetic amine that has been shown to have a range of biochemical and physiological effects, making it a valuable tool in various fields of study.
Wirkmechanismus
N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide works by binding to beta-2 adrenergic receptors and activating a signaling pathway that leads to the release of cAMP, a second messenger that regulates various cellular processes. This activation leads to increased protein synthesis, decreased protein degradation, and increased fat metabolism, all of which contribute to the observed effects of N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide.
Biochemical and Physiological Effects:
N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide has been shown to have a range of biochemical and physiological effects, including increased metabolic rate, enhanced muscle growth, and improved athletic performance. It has also been shown to have anti-inflammatory and anti-catabolic effects, making it a potential treatment for various diseases and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide in lab experiments is its ability to activate beta-2 adrenergic receptors, which are found in various tissues throughout the body. This activation leads to a range of effects, including increased metabolic rate, enhanced muscle growth, and improved athletic performance. However, there are also some limitations to using N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide in lab experiments, including potential side effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide, including further studies on its mechanisms of action, its potential therapeutic uses, and its effects on different tissues and organs. Additionally, there is a need for more research on the potential side effects of N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide and how to mitigate them. Overall, N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide is a valuable tool for scientific research and has the potential to contribute to many areas of study in the future.
Synthesemethoden
N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide can be synthesized through a multistep process that involves the reaction of 4-amino-3,5-dichlorobenzoic acid with 2,6-dimethylphenol, followed by a series of chemical reactions that result in the final product. This process has been refined over the years and is now a well-established method for producing high-quality N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide has been widely used in scientific research for its ability to activate beta-2 adrenergic receptors, which are found in various tissues throughout the body. This activation leads to a range of effects, including increased metabolic rate, enhanced muscle growth, and improved athletic performance. N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide has also been shown to have anti-inflammatory and anti-catabolic effects, making it a potential treatment for various diseases and conditions.
Eigenschaften
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-9-6-10(2)13(11(15)7-9)16-12(17)8-14(3,4)5/h6-7H,8H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJBGYQXOYBBOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7471476.png)

![N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide](/img/structure/B7471482.png)
![1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7471486.png)
![Ethyl 4-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]benzoate](/img/structure/B7471494.png)
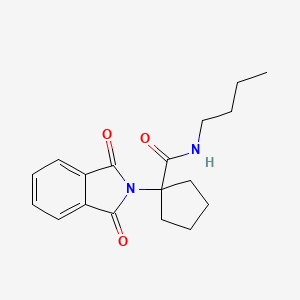
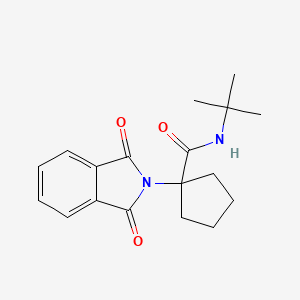
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7471518.png)
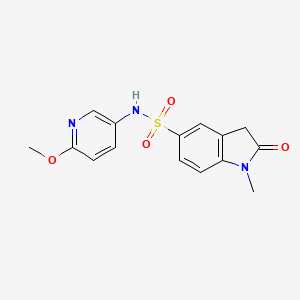
![Ethyl 1-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]cyclopentane-1-carboxylate](/img/structure/B7471525.png)
![6-Amino-5-[2-[(3,4-dimethoxyphenyl)methyl]-1,3-thiazol-4-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7471533.png)
![(4-Methoxyphenyl)-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]methanone](/img/structure/B7471548.png)
![[(3E)-3-cyano-3-(3-methyl-1,3-benzothiazol-2-ylidene)-2-oxopropyl] 2-(2,4-dioxopyrimidin-1-yl)acetate](/img/structure/B7471551.png)
